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The genus Equisetum, commonly known as horsetail, encompasses a variety of species that

have been used in traditional medicine for centuries. Modern scientific research has begun to

validate these traditional uses by correlating the rich phytochemical profiles of these plants with

a range of biological activities. This guide provides a comparative overview of the

phytochemical composition and biological potency of several key Equisetum species,

supported by experimental data to aid in research and development.

Phytochemical Composition: A Comparative
Overview
Equisetum species are a rich source of a variety of bioactive compounds, including flavonoids,

phenolic acids, alkaloids, and sterols.[1][2] The specific composition and concentration of these

phytochemicals can vary significantly between species and even within the same species

depending on geographical location and extraction methods.[3]

Key phytochemicals identified across various Equisetum species include:

Flavonoids: Quercetin, kaempferol, apigenin, luteolin, and their various glycosides are

prominent in many Equisetum species.[4][5][6] For instance, isoquercitrin (quercetin-3-O-

glucoside) is a major flavonoid in E. arvense.[7]
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Phenolic Acids: Caffeic acid, chlorogenic acid, and ferulic acid are commonly reported

hydroxycinnamic acids in this genus.[5][8]

Sterols: β-sitosterol and campesterol are among the phytosterols identified in E. arvense.[9]

Alkaloids: Nicotine and palustrine have been detected in some species, such as E. palustre.

[2]

The following table summarizes the total phenolic and flavonoid content found in various

extracts of different Equisetum species, providing a quantitative basis for comparison.

Table 1: Total Phenolic and Flavonoid Content in Equisetum Species

Equisetum
Species

Extract Type
Total Phenolic
Content (mg
GAE/g extract)

Total
Flavonoid
Content (mg
QE/g extract)

Reference

E. arvense Methanol 196 ± 3 - [3]

Ethanol 257 ± 29 - [3]

Water 63 ± 1 - [3]

Ethanol/Water 220 ± 12 - [3]

E. ramosissimum Methanol 199.11 ± 1.96 103.61 ± 2.39 [10]

Ethanol 161.30 ± 3.51 119.00 ± 1.60 [10]

E. hyemale - 41.9 ± 2.4 5.5 ± 2.7 [11]

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents. Note that values are presented as

mean ± standard deviation. Direct comparison should be made with caution due to variations in

extraction and analytical methods between studies.

Correlating Phytochemicals with Biological Activity
The diverse array of phytochemicals in Equisetum is directly linked to its multifaceted biological

activities, including antioxidant, anti-inflammatory, antimicrobial, and cytotoxic effects.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.mdpi.com/1420-3049/29/12/2821
https://pmc.ncbi.nlm.nih.gov/articles/PMC7321376/
https://www.mdpi.com/1424-8247/16/10/1478
https://pmc.ncbi.nlm.nih.gov/articles/PMC7954623/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9312020/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9312020/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9312020/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9312020/
https://prospects.wum.edu.pl/index.php/pps/article/view/209
https://prospects.wum.edu.pl/index.php/pps/article/view/209
https://www.mdpi.com/1424-8247/16/4/514
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1181666?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Antioxidant Activity
The antioxidant capacity of Equisetum extracts is largely attributed to their phenolic and

flavonoid content.[5] These compounds can scavenge free radicals, thereby mitigating

oxidative stress. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to

evaluate this activity, with lower IC50 values indicating higher antioxidant potential.

Table 2: Antioxidant Activity of Equisetum Extracts (DPPH Assay)

Equisetum Species Extract Type IC50 (µg/mL) Reference

E. arvense Methanol 3.13 (mg/mL) [12]

E. myriochaetum Ethanolic Fraction 14 6.78 [13]

Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory properties of Equisetum extracts. The

mechanism of action often involves the modulation of key inflammatory signaling pathways. For

instance, extracts of E. arvense have been shown to inhibit the production of pro-inflammatory

cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6

(IL-6).[7] This is achieved, in part, through the suppression of the nuclear factor-kappa B (NF-

κB) and mitogen-activated protein kinase (MAPK) signaling pathways, specifically c-Jun N-

terminal kinase (JNK).[9][14]
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Antimicrobial Activity
Extracts from various Equisetum species have demonstrated inhibitory effects against a range

of pathogenic microorganisms. The minimum inhibitory concentration (MIC) is a key parameter

used to quantify this activity, representing the lowest concentration of an extract that prevents

visible growth of a microorganism.

Table 3: Antimicrobial Activity of Equisetum Extracts (Minimum Inhibitory Concentration)
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Equisetum
Species

Extract Type Microorganism MIC (mg/mL) Reference

E. arvense
70% Aqueous

Ethanol

Staphylococcus

aureus (ATCC

29213)

25 [15]

Streptococcus

pneumoniae

(ATCC 49619)

12.5 [15]

Streptococcus

pyogenes
12.5 [15]

E. hyemale
70% Ethanol &

Methanol

Trichophyton

rubrum
0.62 [16]

Microsporum

canis
0.62 [16]

Cytotoxic Activity
The potential of Equisetum extracts as anticancer agents is an emerging area of research. The

cytotoxic effects of these extracts on various cancer cell lines are often evaluated using the

MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is

determined to quantify the potency of the extract.

Table 4: Cytotoxic Activity of Equisetum Extracts on Cancer Cell Lines
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Equisetum
Species

Extract Type
Cancer Cell
Line

IC50 (µg/mL) Reference

E. arvense Total Flavonoid MCF-7 (Breast) <100 [16]

Caco-2 (Colon) <100 [16]

HeLa (Cervical) <100 [16]

E. myriochaetum
Ethanolic

Fraction 14
SiHa (Cervical) 6.78 [13]

E. ramosissimum Ethyl Acetate
A375

(Melanoma)
~50 (after 24h)

Dichloromethane
A375

(Melanoma)
~50 (after 24h)

n-Hexane
A375

(Melanoma)
~50 (after 24h)

Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate assessment and

comparison of the biological activities of plant extracts. Below are outlines of key experimental

protocols cited in this guide.

Phytochemical Extraction and Analysis
Plant Material Preparation: Aerial parts of the Equisetum species are collected, dried at a

controlled temperature (e.g., 40°C), and ground into a fine powder.

Extraction: A specific amount of the powdered plant material (e.g., 10 g) is subjected to

extraction with a suitable solvent (e.g., 100 mL of 70% aqueous ethanol) for a defined period

(e.g., 20 minutes).[15] The choice of solvent is critical as it influences the types and

quantities of phytochemicals extracted.

Filtration and Concentration: The resulting mixture is centrifuged and the supernatant is

filtered. The solvent is then removed under reduced pressure using a rotary evaporator to

obtain the crude extract.
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Phytochemical Analysis:

Total Phenolic Content (TPC): The Folin-Ciocalteu method is commonly used. The extract

is mixed with the Folin-Ciocalteu reagent, and after a specific incubation time, the

absorbance is measured spectrophotometrically. The results are typically expressed as

gallic acid equivalents (GAE).

Total Flavonoid Content (TFC): The aluminum chloride colorimetric method is frequently

employed. The extract is mixed with aluminum chloride solution, and the absorbance is

measured. The results are often expressed as quercetin equivalents (QE).

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector

(e.g., Diode Array Detector) is used for the separation, identification, and quantification of

specific phytochemicals by comparing their retention times and spectral data with those of

known standards.[4][5]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical
Scavenging Assay

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a

suitable solvent like methanol or ethanol and stored in the dark.

Reaction Mixture: Different concentrations of the Equisetum extract are added to the DPPH

solution. A control is prepared with the solvent and DPPH solution only.

Incubation: The reaction mixtures are incubated in the dark at room temperature for a

specified time (e.g., 30 minutes).

Absorbance Measurement: The absorbance of the solutions is measured at a specific

wavelength (typically around 517 nm) using a spectrophotometer.

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is

calculated using the formula: % Scavenging = [(Absorbance of Control - Absorbance of

Sample) / Absorbance of Control] x 100

IC50 Determination: The IC50 value, which is the concentration of the extract that scavenges

50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity
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against the extract concentration.

MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium
bromide] Assay for Cytotoxicity

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4

cells/well) and allowed to attach overnight.

Treatment: The cells are treated with various concentrations of the Equisetum extract and

incubated for a specific period (e.g., 24, 48, or 72 hours). Control wells contain untreated

cells.

Addition of MTT Reagent: The culture medium is removed, and a solution of MTT (e.g., 2

mg/mL) is added to each well. The plate is then incubated for a few hours (e.g., 1.5-3 hours)

at 37°C.

Formazan Solubilization: The MTT solution is removed, and a solvent such as dimethyl

sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

Absorbance Measurement: The absorbance is measured on a microplate reader at a

wavelength of approximately 492-570 nm.

Calculation of Cell Viability: The percentage of cell viability is calculated relative to the

untreated control cells.

IC50 Determination: The IC50 value, representing the concentration of the extract that

causes a 50% reduction in cell viability, is calculated from the dose-response curve.

Conclusion
The scientific literature provides compelling evidence for the diverse biological activities of

Equisetum species, which are strongly correlated with their rich and varied phytochemical

profiles. This guide offers a comparative framework for understanding these relationships,

highlighting the potential of Equisetum as a source for the development of new therapeutic

agents. However, the variability in phytochemical composition and bioactivity based on species,

geographical origin, and extraction methods underscores the need for further standardized
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comparative studies. Such research will be pivotal in isolating and characterizing novel

bioactive compounds and elucidating their mechanisms of action for future drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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